Bromo(dimethyl)sulfanium iodide
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Overview
Description
Bromo(dimethyl)sulfanium iodide is an organosulfur compound that features a sulfonium ion bonded to two methyl groups and a bromine atom, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(dimethyl)sulfanium iodide can be synthesized through the reaction of dimethyl sulfide with bromine in the presence of an iodide source. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
(CH3)2S+Br2+I−→(CH3)2SBr+I−
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of continuous flow reactors allows for better control of reaction conditions and minimizes the risks associated with handling bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
Bromo(dimethyl)sulfanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiolates, amines, or alkoxides can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Bromo(dimethyl)sulfanium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of bromo(dimethyl)sulfanium iodide involves the formation of a sulfonium ylide intermediate. This intermediate can undergo nucleophilic addition to electrophiles, followed by intramolecular cyclization or substitution reactions. The sulfonium ylide acts as a nucleophile, attacking carbonyl compounds or other electrophiles to form zwitterionic intermediates, which then collapse to form the final products .
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfonium methylide: Another sulfonium ylide used in organic synthesis.
Sulfonimidates: Organosulfur compounds with similar reactivity and applications.
Uniqueness
Bromo(dimethyl)sulfanium iodide is unique due to its ability to generate bromonium ions in situ, which can facilitate a variety of organic transformations. Its reactivity and versatility make it a valuable reagent in both academic and industrial research settings .
Properties
CAS No. |
824940-86-5 |
---|---|
Molecular Formula |
C2H6BrIS |
Molecular Weight |
268.95 g/mol |
IUPAC Name |
bromo(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C2H6BrS.HI/c1-4(2)3;/h1-2H3;1H/q+1;/p-1 |
InChI Key |
NLCYVEOWISOMNU-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)Br.[I-] |
Origin of Product |
United States |
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